N-[(E)-1-(4-aminophenyl)ethylideneamino]-3,5-dichloro-2-hydroxybenzamide
Overview
Description
N-[(E)-1-(4-aminophenyl)ethylideneamino]-3,5-dichloro-2-hydroxybenzamide: is an organic compound characterized by its complex structure, which includes an aminophenyl group, a dichlorohydroxybenzamide moiety, and an ethylideneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-aminophenyl)ethylideneamino]-3,5-dichloro-2-hydroxybenzamide typically involves a multi-step process:
Formation of the Aminophenyl Intermediate: The initial step involves the preparation of the 4-aminophenyl intermediate through nitration and subsequent reduction of a suitable aromatic precursor.
Condensation Reaction: The aminophenyl intermediate is then subjected to a condensation reaction with 3,5-dichloro-2-hydroxybenzaldehyde under acidic or basic conditions to form the desired ethylideneamino linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of This compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, ensuring high yield and purity.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency of the synthesis process.
Scale-Up Techniques: Techniques such as solvent extraction and crystallization are employed to scale up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-aminophenyl)ethylideneamino]-3,5-dichloro-2-hydroxybenzamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The dichloro groups in the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidized Derivatives: Quinones, hydroxylated products.
Reduced Derivatives: Amines, alcohols.
Substituted Derivatives: Various substituted benzamides.
Scientific Research Applications
N-[(E)-1-(4-aminophenyl)ethylideneamino]-3,5-dichloro-2-hydroxybenzamide: has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-aminophenyl)ethylideneamino]-3,5-dichloro-2-hydroxybenzamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
N-[(E)-1-(4-aminophenyl)ethylideneamino]-3,5-dichloro-2-hydroxybenzamide: can be compared with similar compounds such as:
N-(4-Aminophenyl)-4-ethoxybenzamide: Differing in the ethoxy group, this compound has distinct chemical and biological properties.
N’-[(E)-1-(4-aminophenyl)ethylidene]-3-chlorobenzohydrazide: This compound has a similar ethylideneamino linkage but differs in the benzohydrazide moiety.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-3,5-dichloro-2-hydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c1-8(9-2-4-11(18)5-3-9)19-20-15(22)12-6-10(16)7-13(17)14(12)21/h2-7,21H,18H2,1H3,(H,20,22)/b19-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTGKRMCGDZQCT-UFWORHAWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C(=CC(=C1)Cl)Cl)O)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C(=CC(=C1)Cl)Cl)O)/C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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